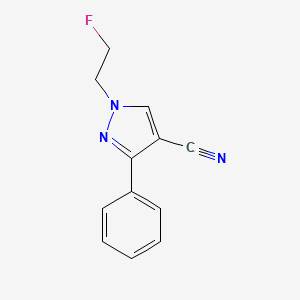

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Description

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a fluorinated pyrazole derivative characterized by a nitrile group at the 4-position, a phenyl group at the 3-position, and a 2-fluoroethyl substituent at the 1-position. The fluorine atom and nitrile group enhance polarity and metabolic stability, making such compounds valuable in drug discovery .

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPQIHLIYFDYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole class, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the fluoroethyl and phenyl groups, contribute to its biological interactions and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The fluoroethyl group enhances lipophilicity, facilitating membrane penetration. The phenyl group may enhance binding interactions with target proteins or enzymes, while the carbonitrile group can participate in hydrogen bonding, influencing the compound's activity in various biochemical pathways .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various pyrazole compounds demonstrated effectiveness against multiple bacterial strains, including E. coli and Staphylococcus aureus, suggesting that this compound could possess similar activity .

Anti-inflammatory Properties

In vitro studies have shown that certain pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds structurally related to this compound have been evaluated for their ability to reduce cytokine production in macrophages, indicating potential anti-inflammatory effects .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. A recent study reported that related compounds exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed promising results against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazoles, this compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. Results indicated a dose-dependent reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro cytotoxicity assays were performed on MDA-MB-231 cells treated with varying concentrations of this compound. The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer therapeutic .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is notably utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic drugs, contributing to pain management therapies. The incorporation of the fluoroethyl group enhances the pharmacological profile of these compounds, making them more effective against inflammatory conditions .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, a study highlighted the synthesis of a series of pyrazole derivatives that displayed high selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound plays a crucial role in the formulation of pesticides and herbicides . Its ability to target specific pests while minimizing environmental impact is particularly valuable. The fluoroethyl group contributes to the compound's efficacy and stability in various environmental conditions .

Case Study: Herbicide Development

A recent study focused on synthesizing herbicides based on pyrazole derivatives showed promising results in controlling weed species resistant to conventional herbicides. The research indicated that these compounds effectively inhibited key metabolic pathways in target plants, leading to their death without harming surrounding crops .

Material Science

Development of Advanced Materials

The compound is explored for its potential applications in material science , particularly in creating advanced materials such as polymers and coatings . Its unique chemical structure allows for enhanced thermal and chemical resistance, making it suitable for various industrial applications .

Case Study: Coating Applications

Research has investigated the use of pyrazole derivatives in protective coatings for metals. These coatings demonstrated improved resistance to corrosion and wear, significantly extending the lifespan of metal components used in harsh environments .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. This research provides insights into metabolic pathways and identifies potential therapeutic targets for various diseases .

Case Study: Enzyme Activity Modulation

A study examined the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings revealed that certain derivatives effectively modulated enzyme activity, suggesting their potential use as therapeutic agents in cancer treatment .

Diagnostics

Role in Diagnostic Agents Development

The compound is also being investigated for its role in creating diagnostic agents , particularly for medical imaging. Its ability to selectively bind to biological targets enhances the specificity and sensitivity of diagnostic tests .

Case Study: Imaging Techniques

Research has shown that pyrazole-based compounds can be used as contrast agents in magnetic resonance imaging (MRI). These agents provide clearer images by improving contrast between different tissues, facilitating better disease diagnosis .

Summary Table of Applications

| Application Area | Description | Case Study Example |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs | Inhibition of COX enzymes |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides | Control of resistant weed species |

| Material Science | Development of polymers and coatings with enhanced properties | Protective coatings for metals |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Modulation of cancer-related enzyme activity |

| Diagnostics | Creation of diagnostic agents for improved medical imaging | Pyrazole-based contrast agents for MRI |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at the 1- and 3-positions significantly influence melting points, yields, and spectral characteristics.

Table 1: Comparative Data for Pyrazole-4-carbonitrile Derivatives

Key Observations:

- Melting Points: Electron-withdrawing groups (e.g., NO₂ in 3d) increase melting points (223°C) compared to electron-donating groups (e.g., MeO in 3e, 125°C) due to enhanced intermolecular interactions .

- Nitrile IR Stretching: The nitrile ν(C≡N) varies between 2226–2240 cm⁻¹, with minor shifts attributed to substituent electronic effects. For example, the methoxy group in 3e reduces ν(C≡N) to 2228 cm⁻¹ compared to 2240 cm⁻¹ in the chloro-substituted 3c .

- Synthetic Yields: Substituents with lower steric hindrance (e.g., MeO in 3e) achieve higher yields (75%) under shorter reflux times (1 hour) compared to nitro-substituted analogs (70% over 3.5 hours) .

Fluorinated Derivatives

Fluorine substitution alters hydrophobicity and metabolic stability:

- 1-(2,2-Difluoroethyl)-3-methyl-4-cyanopyrazole (): The difluoroethyl group increases molecular weight (171.15 g/mol) and polarity compared to non-fluorinated analogs. However, the absence of a phenyl group at the 3-position (replaced by methyl) may reduce π-π stacking interactions in solid-state structures .

- Target Compound (1-(2-Fluoroethyl)-3-phenyl-4-cyanopyrazole): Predicted to exhibit intermediate hydrophobicity between difluoroethyl and non-fluorinated derivatives. The phenyl group at the 3-position likely enhances crystallinity, analogous to 3c (m.p. 141°C) .

Functionalized Derivatives

- 5-Amino-1-(chloroacetyl)-3-phenyl-4-cyanopyrazole (3b, ): The chloroacetyl group introduces reactivity for nucleophilic substitution (e.g., with thiols in 5d, ). The amino group at the 5-position enables hydrogen bonding, as evidenced by NH₂ signals at δ 8.16 ppm in ¹H NMR .

Preparation Methods

Pyrazole Core Formation

The pyrazole ring can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the phenyl substitution at C3 suggests the use of a β-ketoester or β-diketone bearing a phenyl group.

- Typical Reaction:

Phenyl-substituted β-diketone + hydrazine → 3-phenyl-1H-pyrazole derivative.

Introduction of the Carbonitrile Group

The carbonitrile group at the 4-position can be introduced by using cyano-substituted precursors or via functional group transformation such as:

- Nucleophilic substitution on halogenated pyrazoles.

- Cyanation reactions using cyanide sources.

N1 Alkylation with 2-Fluoroethyl Group

The critical step is the alkylation of the pyrazole nitrogen with a 2-fluoroethyl moiety. This is generally achieved by:

- Reacting the pyrazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

- Typical bases: potassium carbonate, sodium hydride.

- Solvents: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: mild heating (room temperature to 60 °C).

Representative Synthetic Route (Hypothetical)

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Phenyl-substituted β-diketone + hydrazine hydrate | Reflux in ethanol | 3-phenyl-1H-pyrazole intermediate | Pyrazole ring formation |

| 2 | Pyrazole intermediate + cyanide source (e.g., KCN) | Base, polar solvent, RT to 50 °C | 3-phenyl-1H-pyrazole-4-carbonitrile | Carbonitrile group introduction |

| 3 | 3-phenyl-1H-pyrazole-4-carbonitrile + 2-fluoroethyl bromide | Base (K2CO3), DMF, 40-60 °C | This compound | N1-alkylation with 2-fluoroethyl |

Research Findings and Optimization

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is preferred to avoid side reactions, especially during alkylation steps involving reactive alkyl halides.

- Solvent Choice: Polar aprotic solvents facilitate nucleophilic substitution and increase alkylation efficiency.

- Temperature Control: Mild heating optimizes yield while minimizing decomposition.

- Purification: Column chromatography or recrystallization is used to isolate the final product with high purity.

Challenges and Considerations

- The use of 2-fluoroethyl halides requires careful handling due to their potential toxicity and volatility.

- Side reactions such as over-alkylation or substitution at undesired positions need to be minimized by controlling stoichiometry and reaction time.

- The nitrile group introduction step demands careful control to avoid hydrolysis or side reactions.

Summary Table of Preparation Method Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Pyrazole ring formation | Ethanol, reflux, hydrazine + β-diketone | High yield, straightforward |

| Carbonitrile introduction | Base (e.g., KCN), polar solvent, 25-50 °C | Requires controlled conditions |

| N1-alkylation | 2-fluoroethyl bromide, K2CO3, DMF, 40-60 °C | Inert atmosphere recommended |

| Reaction time | 2-24 hours depending on step | Monitored by TLC or HPLC |

| Purification | Chromatography, recrystallization | Ensures >95% purity |

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis of pyrazole-carbonitrile derivatives typically involves cyclocondensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling reactions. For fluorinated analogs, introducing the 2-fluoroethyl group may require selective alkylation using 2-fluoroethyl halides under inert conditions. Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling reactions to ensure regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR (δ ~ -120 to -220 ppm) confirms fluorine incorporation, while ¹H/¹³C NMR resolves aromatic and nitrile signals .

- X-ray crystallography : Resolves substituent orientation (e.g., fluoroethyl group geometry) and validates crystallinity .

- IR spectroscopy : CN stretch (~2200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) provide functional group verification .

Q. What safety protocols are essential for handling fluorinated pyrazole derivatives?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN during degradation) .

- Storage : Airtight containers in dry, dark environments (-20°C for long-term stability) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic effects of the 2-fluoroethyl substituent?

- DFT calculations : Assess electron-withdrawing effects of fluorine on the pyrazole ring’s HOMO/LUMO orbitals, influencing nucleophilic attack sites .

- Molecular dynamics : Simulate solvent interactions to optimize solubility for biological assays .

- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) based on fluorine’s electronegativity .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazoles?

- Dose-response validation : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ trends .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

- Structural analogs : Compare with 4-fluorophenyl or trifluoromethyl analogs to isolate substituent-specific effects .

Q. How does the 2-fluoroethyl group influence photophysical or catalytic properties?

Q. What methodologies assess environmental persistence and ecotoxicity of this compound?

- OECD 301F biodegradation tests : Measure half-life in aqueous systems .

- Daphnia magna assays : Evaluate acute toxicity (EC₅₀) due to fluorine’s bioaccumulation potential .

- Soil mobility studies : HPLC quantifies leaching rates in loam/sand matrices .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Fluorinated Pyrazoles

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 65–78 | Pd(PPh₃)₄, DMF, 80°C | |

| Cyclocondensation | 52–60 | Hydrazine hydrate, EtOH, reflux | |

| Microwave-assisted | 85 | 150 W, 100°C, 30 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.